3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
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Overview
Description
3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound featuring a pyrrolidine ring, a pyridine ring substituted with chlorine and trifluoromethyl groups, and an oxazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable pyridine derivative, the pyrrolidine ring can be constructed through cyclization reactions. For instance, a precursor like 3-chloro-5-(trifluoromethyl)pyridine can undergo nucleophilic substitution with an appropriate amine to form the pyrrolidine ring.
Oxazolidinone Formation: The oxazolidinone moiety can be introduced by reacting the pyrrolidine intermediate with an isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially converting it to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
N-oxides: From oxidation reactions.
Amines: From reduction of the oxazolidinone ring.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat various diseases. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of the compound.
Industry
Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the pyrrolidine and oxazolidinone rings contribute to the overall stability and reactivity of the molecule. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core but lacks the pyrrolidine and oxazolidinone rings.
Pyrrolidine-3-carboxamide: Contains the pyrrolidine ring but differs in the substituents and additional functional groups.
Oxazolidin-2-one derivatives: Similar in containing the oxazolidinone ring but vary in other substituents.
Uniqueness
The uniqueness of 3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one lies in its combined structural features, which provide a distinct set of chemical and biological properties not found in simpler analogs. This combination enhances its potential as a versatile scaffold in drug discovery and other applications.
Properties
IUPAC Name |
3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O2/c14-10-5-8(13(15,16)17)6-18-11(10)19-2-1-9(7-19)20-3-4-22-12(20)21/h5-6,9H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLGTRCEDRVCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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